N-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide
Overview
Description
N-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide, also known as CTAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the acrylamide family, which is known for its diverse range of biological activities. CTAA has been shown to possess unique properties that make it a promising candidate for various research applications, including drug discovery and development.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide is complex and involves several pathways. N-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide has been shown to inhibit the activity of carbonic anhydrase and cholinesterase by binding to their active sites. This results in the inhibition of their enzymatic activity, leading to a reduction in the levels of carbonic anhydrase and cholinesterase in the body. N-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide has several biochemical and physiological effects that make it a promising candidate for various research applications. N-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide has been shown to possess potent inhibitory activity against several enzymes, including carbonic anhydrase and cholinesterase. This results in a reduction in the levels of these enzymes in the body, leading to several physiological effects. N-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide has also been shown to possess anti-inflammatory and anticancer properties, making it a promising candidate for the development of new therapies for these diseases.
Advantages and Limitations for Lab Experiments
N-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide has several advantages and limitations for lab experiments. One of the main advantages of N-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide is its potency and selectivity against several enzymes, making it a promising candidate for drug discovery and development. Additionally, N-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide has been shown to possess anti-inflammatory and anticancer properties, making it a versatile compound for various research applications. However, the synthesis of N-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide is a complex process that requires specialized equipment and expertise. Additionally, the toxicity and bioavailability of N-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide need to be carefully evaluated before its use in in vivo studies.
Future Directions
There are several future directions for the research on N-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide. One of the most promising directions is the development of N-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide-based therapies for the treatment of diseases such as Alzheimer's disease and glaucoma. Additionally, the anti-inflammatory and anticancer properties of N-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide make it a promising candidate for the development of new therapies for these diseases. Further research is also needed to evaluate the toxicity and bioavailability of N-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide and its derivatives for their use in in vivo studies. Overall, the research on N-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide has the potential to lead to the development of new therapies for several diseases and advance the field of drug discovery and development.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide is a complex process that involves several steps. The first step involves the reaction of 3-chlorophenylamine with acryloyl chloride to form N-(3-chlorophenyl)acrylamide. The second step involves the reaction of N-(3-chlorophenyl)acrylamide with 3-(trifluoromethyl)benzaldehyde to form N-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide. This process has been optimized to ensure high yields and purity of the final product.
Scientific Research Applications
N-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide is in drug discovery and development. N-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide has been shown to possess potent inhibitory activity against several enzymes, including carbonic anhydrase and cholinesterase. These enzymes play a crucial role in various physiological processes and are targets for several diseases, including Alzheimer's disease and glaucoma. N-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide has also been shown to possess anti-inflammatory and anticancer properties, making it a promising candidate for the development of new therapies for these diseases.
properties
IUPAC Name |
(E)-N-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3NO/c17-13-5-2-6-14(10-13)21-15(22)8-7-11-3-1-4-12(9-11)16(18,19)20/h1-10H,(H,21,22)/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMFWYAGPPOQMC-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)NC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)NC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358040 | |
Record name | (2e)-n-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Cinnamamide, N-(3-chlorophenyl)-3-trifluoromethyl- | |
CAS RN |
6224-07-3 | |
Record name | (2e)-n-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.